molecular formula C12H8ClNO2S B13874003 1-(5-Chlorothiophen-2-yl)-3-(pyridin-2-yl)propane-1,3-dione CAS No. 919095-48-0

1-(5-Chlorothiophen-2-yl)-3-(pyridin-2-yl)propane-1,3-dione

Katalognummer: B13874003
CAS-Nummer: 919095-48-0
Molekulargewicht: 265.72 g/mol
InChI-Schlüssel: NUJSZDDVBYBUIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione is a compound that belongs to the class of chalcones Chalcones are aromatic ketones with two aromatic rings joined by a three-carbon bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base or acid catalyst. For this compound, the reaction between 5-chlorothiophene-2-carbaldehyde and 2-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide is commonly used .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways or modulate receptors involved in cell signaling . The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(5-Chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione is unique due to the presence of both a chlorothiophene ring and a pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

919095-48-0

Molekularformel

C12H8ClNO2S

Molekulargewicht

265.72 g/mol

IUPAC-Name

1-(5-chlorothiophen-2-yl)-3-pyridin-2-ylpropane-1,3-dione

InChI

InChI=1S/C12H8ClNO2S/c13-12-5-4-11(17-12)10(16)7-9(15)8-3-1-2-6-14-8/h1-6H,7H2

InChI-Schlüssel

NUJSZDDVBYBUIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=C(S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.